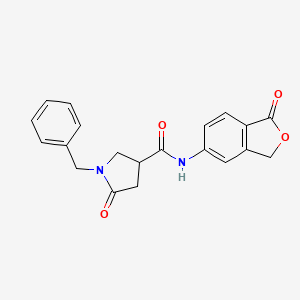

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

Beschreibung

The compound 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a benzyl group at position 1 of the pyrrolidone ring and an amide linkage to a 1-oxo-1,3-dihydro-2-benzofuran-5-yl moiety.

Eigenschaften

Molekularformel |

C20H18N2O4 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

1-benzyl-5-oxo-N-(1-oxo-3H-2-benzofuran-5-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H18N2O4/c23-18-9-14(11-22(18)10-13-4-2-1-3-5-13)19(24)21-16-6-7-17-15(8-16)12-26-20(17)25/h1-8,14H,9-12H2,(H,21,24) |

InChI-Schlüssel |

QYIZYTSLEVGYTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidin-3-carbonsäureamid umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, z. B. eines γ-Lactams, synthetisiert werden.

Einführung der Benzofuran-Einheit: Die Benzofuran-Einheit kann durch eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, bei der ein Benzofuran-Derivat mit einem Säurechlorid in Gegenwart eines Lewis-Säure-Katalysators reagiert.

Anbindung der Benzylgruppe: Die Benzylgruppe kann durch eine nucleophile Substitutionsreaktion angebracht werden, bei der ein Benzylhalogenid mit dem Stickstoffatom des Pyrrolidinrings reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dazu können der Einsatz von Durchflussreaktoren, das Hochdurchsatz-Screening von Katalysatoren und die Entwicklung umweltfreundlicher Reaktionsbedingungen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidin-3-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Carbonylgruppen in Alkohole umzuwandeln.

Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Säurechloriden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung neuer substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of derivatives related to this compound. For example:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies : A study demonstrated that similar compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- In Vitro Studies : Tests against various bacterial strains have shown that it possesses significant antibacterial activity.

- Application in Pharmaceuticals : Its potential use as an antimicrobial agent in drug formulations is being explored.

Synthetic Routes

The synthesis of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide involves several steps:

- Starting Materials : The synthesis typically begins with readily available benzofuran derivatives and pyrrolidine.

- Reactions : Key reactions include condensation and cyclization processes that lead to the formation of the desired compound.

- Yield and Purification : The final product is purified using techniques such as recrystallization or chromatography.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Ongoing research aims to establish its efficacy as a chemotherapeutic agent.

- Infection Control : Its antimicrobial properties could lead to new treatments for bacterial infections, particularly in an era of rising antibiotic resistance.

Wirkmechanismus

The mechanism of action of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several related molecules, including:

1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide (CAS: 2640957-70-4, ): Replaces the benzofuran group with a quinazolinone ring. Includes a prop-2-yn-1-ylsulfanyl substituent, introducing sulfur and alkyne functionalities. Higher molecular weight (432.49 g/mol vs. ~393.39 g/mol for the target compound, inferred).

1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9, ):

- Simplifies the scaffold to a pyrrolidine carboxylic acid without benzyl or benzofuran groups.

- Contains a carboxylic acid instead of a carboxamide, increasing polarity and water solubility.

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide ():

- Shares the benzofuran-5-yl group but replaces the pyrrolidine carboxamide with a chloroacetamide .

- Smaller molecular weight (225.63 g/mol vs. ~393.39 g/mol for the target compound).

Physicochemical Properties

Functional Group Analysis

- Benzofuran vs. Quinazolinone: The benzofuran group (target and ) contributes aromaticity and moderate lipophilicity, while the quinazolinone () introduces hydrogen-bonding sites via its nitrogen atoms.

- Alkyne and Thioether () : The propynylsulfanyl group may enable click chemistry modifications or disulfide bonding in drug design.

Research and Application Insights

- Compound: The sulfur-containing alkyne and quinazolinone ring suggest utility in kinase or protease inhibition studies, where such motifs are common .

- Compound : The carboxylic acid group may serve as a precursor for prodrugs or metal-chelating agents .

- Compound : The chloroacetamide’s electrophilic nature makes it a candidate for covalent binding assays or antimicrobial screening .

Biologische Aktivität

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, antiviral, and neuroprotective activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₅N₃O₃

- Molecular Weight : 285.30 g/mol

- IUPAC Name : 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

Antibacterial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a study reported that certain pyrrolidine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Example A | S. aureus | 0.0039 |

| Example B | E. coli | 0.025 |

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been explored. Compounds structurally related to 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine have shown promising results against fungal pathogens, with some exhibiting complete inhibition of growth in specific concentrations .

Antiviral Activity

Recent studies have highlighted the antiviral efficacy of similar compounds against various viruses. For instance, derivatives have been tested for their ability to inhibit replication of the herpes simplex virus (HSV) and other viral pathogens, showcasing IC₅₀ values that indicate significant antiviral activity .

| Virus | Compound Tested | IC₅₀ (μM) |

|---|---|---|

| Herpes Simplex Virus | Example C | 50.1 |

| Tobacco Mosaic Virus | Example D | 28 |

Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives are gaining attention due to their potential role in treating neurodegenerative diseases. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit protective effects against neuronal damage .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of E. coli. The compound exhibited potent activity with an MIC comparable to established antibiotics .

Case Study 2: Antiviral Screening

A screening of various pyrrolidine derivatives for antiviral activity revealed that one derivative significantly reduced HSV replication at low concentrations, indicating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.